molecular formula C7H19NOSi B3342855 (2-Amino-2-methylpropoxy)trimethylsilane CAS No. 38421-19-1

(2-Amino-2-methylpropoxy)trimethylsilane

Cat. No.: B3342855
CAS No.: 38421-19-1
M. Wt: 161.32 g/mol
InChI Key: JKUAKJGKMCCLFW-UHFFFAOYSA-N
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Description

Fundamental Principles of Silicon-Containing Organic Compounds in Synthesis

Organosilicon compounds are defined as chemical structures possessing at least one carbon-silicon (C-Si) bond. ucla.edu The field of organosilicon chemistry has expanded dramatically, moving from the development of silicone polymers to the extensive use of organosilanes as intermediates and reagents in fine chemical synthesis. tandfonline.com The utility of these compounds stems from the unique properties of the silicon atom and its bonds.

Compared to carbon-carbon (C-C) bonds, C-Si bonds are longer and weaker. shinetsusilicone-global.com The silicon atom is less electronegative than carbon, which polarizes the C-Si bond toward the carbon atom. wikipedia.org This polarization, combined with the availability of d-orbitals on silicon, makes the silicon center susceptible to nucleophilic attack. organic-chemistry.org Consequently, bonds such as Si-O, Si-N, and Si-halogen are readily cleaved, a feature that is extensively exploited in synthesis. organic-chemistry.org

A key principle in organosilicon synthesis is the use of silyl (B83357) groups, like the trimethylsilyl (B98337) (TMS) group, as temporary protecting groups for sensitive functionalities, particularly alcohols. wikipedia.org The trimethylsilyloxy group [−O-Si(CH3)3] shields the hydroxyl group from unwanted reactions and can be removed selectively under mild conditions. wikipedia.org Furthermore, the steric bulk of different silyl groups can be used to direct the stereochemical outcome of reactions. tandfonline.com

The direct synthesis of many organosilicon precursors is achieved through methods like the Rochow process, which involves reacting alkyl halides with silicon in the presence of a copper catalyst, or through reactions with Grignard or organolithium reagents. ucla.eduorganic-chemistry.org Another fundamental process is hydrosilylation, where a silicon-hydride bond is added across an unsaturated bond (like an alkene or alkyne), typically catalyzed by transition metals. wikipedia.org

Table 1: Comparison of Carbon-Silicon and Carbon-Carbon Bonds

Property Carbon-Silicon (C-Si) Bond Carbon-Carbon (C-C) Bond Reference
Average Bond Length ~186 pm ~154 pm shinetsusilicone-global.com
Bond Dissociation Energy ~451 kJ/mol ~607 kJ/mol shinetsusilicone-global.com
Electronegativity Difference Si (1.90) vs. C (2.55) C (2.55) vs. C (2.55) shinetsusilicone-global.comwikipedia.org
Polarity Polarized towards carbon Nonpolar wikipedia.org

Overview of Aminoalkylalkoxysilanes and Their Synthetic Utility

Aminoalkylalkoxysilanes are a subclass of organosilanes characterized by two distinct reactive groups: an amino group at the end of an alkyl chain and one or more hydrolyzable alkoxy groups attached to the silicon atom. This dual functionality allows them to act as molecular bridges, or "coupling agents," between inorganic surfaces (like glass, metals, and silica) and organic polymers. shinetsusilicone-global.comdakenchem.com

The synthetic utility of these compounds is extensive:

Adhesion Promotion: When added to formulations for coatings, sealants, and adhesives, aminoalkylalkoxysilanes improve bonding to inorganic substrates. dakenchem.com The alkoxy groups hydrolyze to form silanols (Si-OH), which can then form strong, covalent Si-O-Substrate bonds with the surface. The amino group, meanwhile, can react or interact with the organic resin matrix, creating a durable interface. dakenchem.commdpi.com

Surface Modification: They are used to treat the surface of inorganic fillers (e.g., glass fibers, silica) used in composites. shinetsusilicone-global.com This treatment enhances the compatibility of the filler with the polymer matrix, leading to improved mechanical properties such as strength, water resistance, and heat resistance in the final composite material. shinetsusilicone-global.comspecialchem.com

Resin Modification: The amino group can be reacted directly with resin systems like epoxies or isocyanates to incorporate the alkoxysilyl functionality into the polymer backbone. This can improve the crosslinking density and performance of the cured material. shinetsusilicone-global.com

The reactivity and effectiveness of an aminoalkylalkoxysilane can be tuned by altering the nature of the alkyl linker, the number of amino groups (primary, secondary), and the type of alkoxy group (methoxy, ethoxy). mdpi.com

Positioning of (2-Amino-2-methylpropoxy)trimethylsilane within Contemporary Organosilicon Chemistry

This compound is a specific organosilicon compound that can be understood by analyzing its distinct structural components: a trimethylsilyl (TMS) group and a 2-amino-2-methylpropoxy group. Its CAS number is 38421-19-1 and it has a molecular weight of 161.32 g/mol . tandfonline.com

Structurally, this molecule is a silyl ether. The trimethylsilyl group is one of the most common and chemically labile silyl protecting groups used in organic synthesis. wikipedia.org It is bonded to the oxygen of 2-amino-2-methyl-1-propanol (B13486), a sterically hindered amino alcohol. The term "hindered" refers to the bulky groups surrounding the oxygen atom, which is attached to a tertiary carbon.

The positioning of this compound in organosilicon chemistry is therefore at the intersection of protecting group chemistry and functionalized silane (B1218182) reagents.

As a Hindered Silyl Ether: The stability of a silyl ether bond (Si-O) is highly dependent on the steric bulk of the substituents on both the silicon atom and the carbon atom attached to the oxygen. wikipedia.org While the TMS group itself is relatively small, the 2-methylpropoxy portion provides significant steric hindrance around the oxygen. Hindered silyl ethers are often employed when greater stability is required compared to simple TMS ethers, yet they remain cleavable under specific conditions, often involving fluoride (B91410) ions or strong acids. ucla.eduwikipedia.org

As a Functionalized Reagent: The molecule contains a free primary amine, making it a nucleophile. This allows it to be used in reactions where the hindered, protected alcohol moiety needs to be introduced into a larger molecule. Research on related compounds, such as the reaction of 2-aminoethyl trimethylsilyl ethers with acyl chlorides to form N-(2-hydroxyalkyl)trimethylsilylpropynamides, demonstrates the potential reactivity of the amino group while the silylated oxygen remains intact during the initial reaction. researchgate.net

Unlike typical aminoalkylalkoxysilane coupling agents that possess hydrolyzable alkoxy groups for bonding to surfaces, this compound features a more stable Si-C bonded TMS group. This structure makes it less suitable as a traditional surface coupling agent and points more towards its use as a specialized building block or protecting group in multi-step organic synthesis.

Table 2: Properties of this compound

Property Value Reference
CAS Number 38421-19-1 tandfonline.com
Molecular Formula C₇H₁₉NOSi
Molecular Weight 161.32 g/mol tandfonline.com
Structural Class Hindered Silyl Ether, Aminoalkylsilane

Current Research Trends and Future Outlook in Related Compounds

The field of organosilicon chemistry continues to evolve, with research pushing into new areas of catalysis, materials science, and synthesis.

A significant trend is the development of advanced transition-metal catalysts featuring silyl ligands. These complexes are showing high efficacy in important chemical transformations like hydrosilylation and hydrogenation. unizar.es The design of novel bidentate silyl ligands, which can coordinate strongly to a metal center, is a key area of investigation aimed at improving catalytic performance and selectivity. unizar.es

In materials science, the focus remains on creating more sophisticated coupling agents and surface modifiers. Research is exploring aminoalkylsilanes with different chain lengths, multiple amino groups, and varied hydrolyzable groups to optimize adhesion and durability in high-performance composites and coatings, particularly for demanding applications in the automotive and aerospace industries. dakenchem.commdpi.com The synergistic effects of combining different silanes to create primer layers with unique network structures are also being studied to maximize bonding performance. mdpi.com

The future outlook for related compounds points towards greater control over molecular architecture to achieve specific functions. This includes the synthesis of silanes with precisely tailored reactivity for use in "smart" materials that respond to environmental stimuli, as well as the development of more sustainable and efficient catalytic systems based on earth-abundant silicon.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-trimethylsilyloxypropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H19NOSi/c1-7(2,8)6-9-10(3,4)5/h6,8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUAKJGKMCCLFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO[Si](C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Amino 2 Methylpropoxy Trimethylsilane and Analogous Structures

Direct Synthetic Routes to Aminoalkylsilanes

The synthesis of amino-functionalized organosilicon compounds can be achieved through several strategic approaches. These routes focus on the efficient formation of the core structure, which combines a silicon moiety with an aminoalkyl group.

Amination Reactions of Organosilicon Precursors

A primary method for the synthesis of aminoalkylsilanes involves the nucleophilic substitution of a haloalkylsilane with an amine. This route leverages commercially available organosilicon precursors containing a reactive halide. For instance, the reaction of (chloromethyl)trimethylsilane with various amines, catalyzed by palladium complexes, can produce the corresponding aminomethylsilane derivatives. acs.orgacs.orgnist.govnih.gov While direct amination of a chloromethyl group is well-documented, the synthesis of more complex structures like (2-Amino-2-methylpropoxy)trimethylsilane would conceptually involve a precursor such as (2-chloro-2-methylpropoxy)trimethylsilane, which is less common.

Table 1: Examples of Amination Reactions for Silane (B1218182) Precursors

Organosilicon Precursor Amine Catalyst/Conditions Product Type
(Chloromethyl)naphthalene Various amines Pd(PPh₃)₄ Naphthylmethylamines acs.org
Chloroalkylsilanes Ammonia/Amines High temperature/pressure Aminoalkylsilanes (via cyclic silazanes) patentcut.com

Functionalization of Amino Alcohols with Silylating Agents

The most direct and common laboratory-scale synthesis of this compound involves the selective silylation of the hydroxyl group of an amino alcohol precursor. wikipedia.org The starting material for this synthesis is 2-Amino-2-methyl-1-propanol (B13486) (AMP), a readily available bifunctional compound. chemicalbook.comchemicalbook.comnoaa.govsigmaaldrich.comnih.gov

The silylation reaction introduces a trimethylsilyl (B98337) (TMS) group, converting the primary alcohol into a trimethylsilyl ether. This is typically achieved by reacting the amino alcohol with a silylating agent, such as trimethylsilyl chloride (TMSCl) or bis(trimethylsilyl)acetamide (BSA). wikipedia.org The reaction with a silyl (B83357) halide generally proceeds via an SN2 mechanism and is often conducted in the presence of a base (e.g., triethylamine) to neutralize the generated acid (HCl). wikipedia.org The hydroxyl group is significantly more nucleophilic towards the silylating agent than the sterically hindered primary amine, allowing for high selectivity in forming the O-silylated product. The final compound, this compound, is commercially available, confirming the viability of its synthesis. bldpharm.com

Table 2: Common Silylating Agents for Alcohols

Silylating Agent Byproduct Typical Conditions Reference
Trimethylsilyl chloride (TMSCl) HCl Base (e.g., NEt₃), Organic Solvent wikipedia.org
Bis(trimethylsilyl)acetamide (BSA) Acetamide Organic Solvent, Heat wikipedia.org
Trimethylsilylimidazole (TMSI) Imidazole Organic Solvent, 60-70°C researchgate.net

Hydroboration/Amination Sequences

Hydroboration-amination provides an indirect yet powerful route to aminoalkylsilanes and their precursors. This two-step process involves the addition of a boron-hydrogen bond across a double bond, followed by the conversion of the resulting carbon-boron bond into a carbon-nitrogen bond.

The hydroboration of unsaturated molecules, such as alkenes or alkynes, can be catalyzed by various transition metals, including rhodium and ruthenium, to produce organoborane intermediates. nih.govfrontiersin.orgresearchgate.netacs.org For example, the hydroboration of pyridines can yield N-boryl-1,2-dihydropyridines. researchgate.net A conceptual pathway towards a precursor for the title compound could involve the hydroboration of an unsaturated silyl ether.

The subsequent amination step transforms the organoborane into an amine. Monoalkylboranes, for instance, can be stored as complexes with tertiary amines and liberated when needed for reaction. chempedia.info While complex, this sequence offers versatility in constructing varied aminoalkyl structures that can then be further modified or silylated.

Derivatization and Scaffold Functionalization

Once the this compound scaffold is synthesized, its functional groups can be further modified to create a diverse range of derivatives.

Modification of the Amino Moiety (e.g., acylation, sulfonation, protection)

The primary amino group in this compound is a key site for functionalization. It can readily undergo reactions typical of primary amines, such as acylation and sulfonation.

Acylation: The amine can be converted to an amide through reaction with acylating agents like acid chlorides or anhydrides. chemicalbook.com This reaction is fundamental in peptide synthesis and can be applied to amino alcohols and their derivatives.

Sulfonation: The synthesis of N-sulfonylated derivatives is another important modification. nih.gov Reacting the amine with a sulfonyl chloride, such as chlorosulfonic acid, in an appropriate solvent yields a sulfonamide. researchgate.net This method has been applied to various amino compounds, including amino acids and polymers containing amine functionalities. researchgate.netnih.gov

Protection: To perform reactions at other sites of the molecule without interference from the reactive amine, the amino group can be temporarily protected. Common amine protecting groups include tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc), which are staples in organic synthesis.

Table 3: Examples of Amino Group Modifications

Reaction Type Reagent Functional Group Formed
Acylation Acyl chloride / Anhydride Amide
Sulfonation Sulfonyl chloride Sulfonamide nih.gov
Carbamoylation Di-tert-butyl dicarbonate (B1257347) (Boc₂O) Boc-protected amine

Functionalization at the Propoxy Chain

Direct functionalization of the C-H bonds within the propoxy chain of this compound presents a significant synthetic challenge due to their inherent low reactivity. However, insights into the chain's reactivity can be drawn from degradation studies and advanced synthetic methods.

Theoretical and experimental studies on the atmospheric degradation of the parent amino alcohol, 2-amino-2-methyl-1-propanol, show that OH radical-initiated H-abstraction occurs predominantly at the methylene (B1212753) (-CH₂-) group (>70% of the time). nih.gov This suggests that the carbon adjacent to the silyloxy group is the most susceptible site for radical-based functionalization. The major degradation product observed is 2-amino-2-methylpropanal, formed from the oxidation of the primary alcohol group. nih.gov

While direct, selective C-H functionalization is difficult, advanced strategies using silicon tethers have been developed to direct transition-metal catalysts to specific C-H bonds for modification. elsevierpure.com Such methods could conceptually be applied to achieve functionalization that would otherwise be inaccessible. Alternatively, functionality can be introduced at the precursor stage. For example, the synthesis of 2-amino-2-methyl-1-propanol can start from more complex molecules, such as α-aminoisobutyric acid alkyl esters, allowing for the incorporation of desired functionalities before the final reduction and silylation steps. google.com

Stereoselective Synthesis of Chiral Aminoalkylsilane Analogues

The creation of chiral centers in molecules is a cornerstone of modern organic synthesis, particularly for pharmaceutical applications. The chiral analogue of this compound would be derived from a chiral 2-amino-2-methyl-1-propanol precursor. The synthesis of such chiral vicinal amino alcohols has been a subject of extensive research, with several catalytic asymmetric methods being developed. These methods provide access to enantiomerically enriched amino alcohols that can subsequently be silylated to yield the desired chiral aminoalkylsilane analogues.

A variety of strategies have been employed to achieve the asymmetric synthesis of chiral vicinal amino alcohols. These include the use of chiral catalysts in hydrogenation, transfer hydrogenation, and aminohydroxylation reactions. researchgate.net For instance, the asymmetric hydrogenation of α-amino ketones is a well-established method. researchgate.net Another powerful approach involves the use of enzymes, such as amine dehydrogenases, which can catalyze the reductive amination of α-hydroxy ketones with high enantioselectivity. frontiersin.org

Radical-mediated reactions have also been harnessed for the stereoselective synthesis of β-amino alcohols. A notable strategy involves a radical relay chaperone approach, where an alcohol is transiently converted to an imidate radical, enabling an intramolecular hydrogen atom transfer (HAT). This process, when mediated by a chiral copper catalyst, can achieve high enantio- and regioselectivity in the C-H amination of alcohols. nih.gov

Furthermore, the asymmetric synthesis of aziridine (B145994) derivatives provides an alternative route to chiral amino alcohols. Chiral aziridines can be synthesized with high diastereoselectivity and subsequently undergo regioselective ring-opening to yield the desired chiral amino alcohol precursors. jchemlett.comresearchgate.net While a direct stereoselective synthesis of this compound is not widely reported, the synthesis of its chiral precursor, N-Boc-2-amino-2-methyl-1-propanol, is of significant interest, with the compound being commercially available. sigmaaldrich.com

The following table summarizes various catalytic asymmetric methods applicable to the synthesis of chiral vicinal amino alcohols, which are key precursors for chiral aminoalkylsilane analogues.

Catalyst/MethodSubstrate TypeProduct TypeKey Features
Rh-Ferrocenylphosphanesα-Amino KetonesChiral Vicinal Amino AlcoholsHomogeneous catalysis, asymmetric hydrogenation.
Amine Dehydrogenase (AmDH)α-Hydroxy Ketones(S)-configured Vicinal Amino AlcoholsBiocatalytic reductive amination, high conversion and enantioselectivity. frontiersin.org
Chiral Copper CatalystAlcohols (via imidate radical)Chiral β-Amino AlcoholsRadical relay chaperone strategy, enantioselective C-H amination. nih.gov
Chiral N,N'-dioxide/Cu(II) Complex2H-AzirinesChiral AziridinesNucleophilic addition, high yields and enantiomeric purity. jchemlett.com
Iridium/Chiral Phosphine LigandSecondary Alcohols and DiolsEnantioenriched Alkylation ProductsHydrogen-borrowing catalysis.

Mechanochemical and Flow Chemistry Approaches in Organosilane Synthesis

Modern synthetic chemistry is increasingly focused on developing more sustainable, efficient, and safer processes. Mechanochemistry and flow chemistry are two such innovative approaches that have shown significant promise in the synthesis of organosilanes and their precursors.

Mechanochemical Synthesis:

Mechanochemistry involves the use of mechanical force, such as grinding or milling, to induce chemical reactions. This solvent-free or low-solvent approach offers several advantages, including reduced waste, faster reaction times, and access to different reaction pathways compared to traditional solution-based methods. The silylation of alcohols, a key step in the synthesis of compounds like this compound, has been successfully demonstrated under mechanochemical conditions. For example, the silylation of various alcohols and phenols can be achieved by ball-milling with a silylating agent, often in the presence of a catalyst. organic-chemistry.org This method is particularly attractive for the silylation of hindered alcohols where solution-based methods might be sluggish.

Flow Chemistry Synthesis:

Flow chemistry, where reactions are carried out in a continuously flowing stream through a reactor, offers enhanced control over reaction parameters such as temperature, pressure, and mixing. This leads to improved safety, reproducibility, and scalability. The synthesis of chiral amino alcohols and the subsequent silylation steps can benefit significantly from flow chemistry. For instance, the enzymatic synthesis of chiral amino-alcohols has been successfully implemented in a continuous-flow microreactor system, allowing for rapid optimization and high conversion rates. nih.gov Furthermore, asymmetric propargylation to produce chiral β-amino alcohols has been developed as a continuous process, demonstrating the utility of flow chemistry in handling unstable intermediates. scilit.com The silylation of alcohols, including hindered ones, can also be performed efficiently in flow reactors, often leading to higher yields and shorter reaction times compared to batch processes.

The table below highlights the potential applications of these modern synthetic techniques in the synthesis of this compound and its analogues.

Synthetic ApproachReaction TypeSubstrateKey Advantages
MechanochemistryO-SilylationHindered Alcohols/Amino AlcoholsSolvent-free, reduced waste, faster reactions. organic-chemistry.org
Flow ChemistryEnzymatic SynthesisNon-chiral precursorsHigh conversion, process optimization, safe handling of enzymes. nih.gov
Flow ChemistryAsymmetric PropargylationAllenes/AldehydesUse of unstable intermediates, high selectivity, scalability. scilit.com
Flow ChemistrySilylationAlcohols/Amino AlcoholsEnhanced safety, improved control, higher yields.

Reactivity and Mechanistic Investigations of Aminoalkylsilanes

Role as Silylating Reagents in Organic Transformations

The trimethylsilyl (B98337) (TMS) group is a widely utilized functional group in organic chemistry, primarily for its role as a temporary protecting group. wikipedia.org The (2-Amino-2-methylpropoxy)trimethylsilane can serve as a reagent to introduce this TMS group onto other molecules.

One of the most common applications of silylating agents is the protection of hydroxyl and amino groups. tcichemicals.comgelest.com The this compound can transfer its trimethylsilyl group to alcohols, phenols, or amines, converting them into the corresponding trimethylsilyl ethers or silylated amines. wikipedia.orgtcichemicals.com This transformation is valuable because the resulting silyl (B83357) ether is significantly less acidic than the parent alcohol and does not engage in hydrogen bonding, which increases its volatility and inertness to certain reaction conditions. wikipedia.orglibretexts.org

The protection mechanism typically proceeds via an SN2-like reaction. The nucleophilic oxygen of the alcohol attacks the electrophilic silicon atom of the silylating agent. libretexts.org For chlorotrimethylsilane, a common silylating agent, a base like triethylamine (B128534) is often added to neutralize the HCl byproduct. libretexts.orgyoutube.com In the case of this compound, the intramolecular primary amino group can potentially act as the base or proton shuttle. The resulting trimethylsiloxy group [–O-Si(CH3)3] effectively shields the functional group from undesired reactions, such as with Grignard reagents or strong bases. masterorganicchemistry.com

Deprotection, the removal of the TMS group to restore the original functionality, is typically achieved under mild acidic conditions or with a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF). tcichemicals.comlibretexts.org The exceptional strength of the Silicon-Fluorine bond makes this process highly efficient. masterorganicchemistry.com

Table 1: TMS Protection of Functional Groups

Functional Group Protected Group General Reagent Purpose of Protection
Alcohol (-OH) Trimethylsilyl Ether (-OTMS) R3SiCl, Base Mask acidic proton, prevent unwanted side reactions. libretexts.orgmasterorganicchemistry.com
Amine (-NH2) Silylated Amine (-NHTMS) R3SiCl, Base Reduce nucleophilicity, protect during peptide synthesis. tcichemicals.comnih.gov

Carboxylic acids can be converted into their trimethylsilyl esters through reaction with a silylating agent. wikipedia.org This derivatization serves as a method of "activating" the carboxylic acid. Trimethylsilyl esters are generally inert to various hydroborating agents, providing a convenient way to protect the acid functionality during such transformations. researchgate.net

The conversion can be accomplished using reagents like trimethylchlorosilane in methanol, a system that efficiently esterifies amino acids. nih.gov The resulting silyl esters are more reactive intermediates compared to the free carboxylic acid and can be used in subsequent reactions, such as the formation of amides. nih.gov For instance, a one-pot, two-step procedure can involve the initial silylthioesterification of a carboxylic acid, followed by the addition of an amine to form the desired amide. nih.gov This approach is advantageous as it often proceeds under mild conditions without the need to remove water. nih.gov In peptide synthesis, trialkylsilyl esters of amino acids are used to facilitate the coupling of successive amino acid units. google.com

Table 2: Activation of Carboxylic Acids via Silylation

Starting Material Silylating System Intermediate Subsequent Transformation
Carboxylic Acid This compound Trimethylsilyl Ester Amide formation, reduction, etc. researchgate.netnih.gov

Nucleophilic Reactivity of the Primary Amino Group

All amines contain a lone pair of electrons on the nitrogen atom, which allows them to act as nucleophiles. chemguide.co.uk The primary amino group in this compound is no exception and can react with various electrophiles. Generally, the nucleophilicity of amines follows the order of secondary > primary > ammonia. masterorganicchemistry.com

The nucleophilic primary amine can attack electrophilic centers to form a range of nitrogen-containing compounds. A classic example is the reaction with acyl chlorides or acid anhydrides to form N-substituted amides. chemguide.co.ukchemrevise.org This is a nucleophilic addition-elimination reaction. chemrevise.org

Another fundamental reaction is the formation of imines (or Schiff bases) through condensation with aldehydes or ketones. thieme-connect.deorganic-chemistry.org This reaction is often reversible and can be catalyzed by acid or, in some cases, proceeds simply upon mixing the reactants. organic-chemistry.orgmdpi.com For example, new imines containing organosilicon groups have been synthesized by reacting silylated aldehydes with various amines in ethanol. researchgate.net These imines can then be reduced to form secondary amines. researchgate.net

The reactivity of the amino group allows for the synthesis of a diverse array of molecules. For example, α-amino acid esters have been shown to react with trimethylsilylpropynal to form new aza enynes in high yield. researchgate.net

Table 3: Reactions of the Primary Amino Group

Electrophile Resulting Functional Group Reaction Type
Acyl Chloride (R-COCl) Amide (R-CONH-R') Nucleophilic Addition-Elimination. chemrevise.org
Aldehyde (R-CHO) Imine (R-CH=N-R') Nucleophilic Addition/Condensation. organic-chemistry.orgresearchgate.net
Alkyl Halide (R-X) Secondary Amine (R-NH-R') Nucleophilic Substitution. chemguide.co.ukmsu.edu

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a silyl group, presents potential for its use in the synthesis of heterocyclic compounds. While specific examples involving this exact molecule are not prevalent, the general principles of using amino-functionalized building blocks are well-established. For instance, aminopyrimidines can undergo acid-catalyzed addition to α,β-unsaturated aldehydes, which can then be followed by cyclization to form fused heterocyclic systems like imidazo[1,2-a]pyrimidines. researchgate.net

Similarly, the primary amino group of this compound could participate in intramolecular or intermolecular cyclization reactions. This could occur after an initial reaction of the amine with a molecule containing a second electrophilic site, leading to the formation of various nitrogen-containing heterocycles. The specific ring system formed would depend on the nature of the reaction partner and the length of the tether connecting the reacting functional groups.

Electrophilic Reactivity of the Trimethylsilyl Moiety

While the TMS group is often considered chemically inert, the silicon atom itself is an electrophilic center. wikipedia.org The silicon atom is less electronegative than the oxygen it is bonded to in this compound, creating a polarized Si-O bond and making the silicon susceptible to nucleophilic attack.

This electrophilicity is the basis for its function as a silylating agent, as described in section 3.1.1. Nucleophiles, such as alcohols, attack the silicon atom in an SN2-like mechanism. libretexts.org Despite the presence of three methyl groups, this reaction is feasible because silicon is a third-row element, resulting in longer and weaker bonds compared to carbon, which reduces steric hindrance. libretexts.org

The electrophilic character of the silicon atom is also exploited during the deprotection step. Strong nucleophiles, particularly the fluoride ion (F⁻), readily attack the silicon center to cleave the Si-O bond, regenerating the alcohol. libretexts.orgmasterorganicchemistry.com The high affinity of silicon for fluoride drives this reaction to completion. Furthermore, the presence of a β-silyl group can stabilize a developing positive charge in a transition state through hyperconjugation, an effect known as the β-silyl effect, which can influence the reactivity of adjacent parts of a molecule. researchgate.net

Silicon-Carbon Bond Cleavage and Rearrangements

The stability of the silicon-carbon (Si-C) bond in aminoalkylsilanes like this compound is a critical aspect of their reactivity profile. While generally stable, this bond can undergo cleavage under specific conditions, often influenced by the presence of functional groups within the molecule and external reagents.

One conceptual pathway for Si-C bond activation involves the formation of hypercoordinate silicon species. nih.gov The silicon atom in a typical tetracoordinate silane (B1218182) can expand its coordination sphere to become pentacoordinate or even hexacoordinate. This can be facilitated by the introduction of electronegative groups on the silicon, enhancing its Lewis acidity, or by interaction with a Lewis base. nih.gov In the case of this compound, intramolecular coordination of the amino group to the silicon center could potentially form a transient pentacoordinate intermediate, although this is less likely without activation due to the stable tetrahedral arrangement. More commonly, external reagents are involved. In such hypercoordinate states, the silicon atom has more than the usual eight electrons in its valence shell, leading to an increased electron density on the attached organic groups. This enhanced electron density makes the Si-C bond more susceptible to cleavage by electrophiles. nih.gov

Recent advancements have also demonstrated the enzymatic cleavage of Si-C bonds in siloxanes using engineered cytochrome P450 enzymes. nih.govcaltech.edu This process involves the oxidation of a methyl group attached to silicon, which then facilitates a rearrangement and subsequent hydrolysis to break the Si-C bond. nih.govcaltech.edu While this has been demonstrated on siloxanes, it opens a potential area of research for the biodegradation of other organosilicon compounds.

Rearrangement reactions are also a notable aspect of aminosilane (B1250345) chemistry. Theoretical studies on simpler aminosilanes, such as (aminomethyl)silane, have shown the possibility of thermal dyotropic rearrangements. nih.govacs.org These are reactions where two sigma bonds migrate simultaneously. For (aminomethyl)silane, two such rearrangements are predicted: one where the silyl group migrates from carbon to nitrogen with a concurrent hydrogen shift from nitrogen to carbon, and another involving the migration of the amino group to the silicon atom and a hydrogen from silicon to carbon. nih.govacs.org These rearrangements proceed through complex transition states, including double three-membered rings, and their feasibility is temperature-dependent. nih.govacs.org For a more substituted compound like this compound, analogous rearrangements could be envisioned, although steric hindrance from the methyl groups might influence the energetics and pathways of such reactions.

Interactions with Lewis Acids and Bases

The presence of both a Lewis basic amino group and a potentially Lewis acidic silicon center in this compound dictates its interactions with a variety of reagents.

Interactions with Lewis Bases:

The amino group in the molecule is a classic Lewis base, capable of donating its lone pair of electrons. This can lead to interactions with Lewis acids, but also plays a crucial role in the molecule's own reactivity and that of related systems. For instance, the amine functionality in aminosilanes can catalyze the hydrolysis of siloxane bonds, either intermolecularly or intramolecularly. nih.gov The intramolecular pathway is thought to proceed through a five-membered cyclic intermediate, which facilitates the cleavage of Si-O-Si linkages. nih.gov The structure of the amino group and the length of the alkyl chain connecting it to the silicon atom can significantly impact the rate and mechanism of such catalyzed reactions. nih.gov

Furthermore, Lewis bases can interact with the silicon center to promote reactions. For example, Lewis basic salts have been shown to promote the coupling of benzyltrimethylsilanes with aromatic electrophiles. nih.gov This suggests that under appropriate conditions, a Lewis base could activate the Si-C bond in this compound towards certain transformations.

Interactions with Lewis Acids:

The silicon atom in organosilanes can act as a Lewis acid, although its acidity is generally weak. This acidity can be enhanced by the presence of electronegative substituents. nih.gov Lewis acids are known to coordinate with various functional groups, altering their reactivity. unm.edu In the context of aminosilanes, a Lewis acid could coordinate to the oxygen of the propoxy group or potentially to the nitrogen of the amino group. Coordination to the oxygen atom would make the silicon center more electrophilic and potentially more susceptible to nucleophilic attack.

Lewis acids are widely used to catalyze reactions involving organosilanes. For instance, they can mediate the silylation of alkynes with aminosilanes. researchgate.net They are also employed in domino reactions involving aminosilanes to construct complex heterocyclic structures. nih.gov The general principle involves the Lewis acid activating a substrate, which then reacts with the aminosilane. youtube.com

Detailed Reaction Mechanism Elucidation

Understanding the detailed mechanisms of reactions involving aminoalkylsilanes is crucial for controlling their reactivity and designing new synthetic applications. This section explores the transition states and the influence of external factors on these reactions.

Transition State Analysis

The elucidation of reaction mechanisms often involves the characterization of transition states, which are high-energy species on the reaction coordinate. Computational chemistry provides powerful tools for investigating these transient structures.

For the thermal rearrangement of (aminomethyl)silane, ab initio calculations have been used to map out the potential energy surface, identifying the transition states for the dyotropic rearrangements. nih.govacs.org These calculations reveal that the reaction can proceed through either a stepwise mechanism involving a metastable carbene intermediate or concerted pathways. nih.govacs.org The geometries and energies of these transition states are calculated to predict the most favorable reaction path.

In the context of Si-C bond cleavage, computational studies of the Kobayashi elimination, a reaction used to generate strained intermediates, have shed light on the timing of bond-breaking events. rsc.org These studies predict that for some systems, fluoride attack on the silicon atom to form a pentavalent silicate (B1173343) anion is the rate-determining step, followed by Si-C bond cleavage. rsc.org The geometry of the transition state, including bond lengths and angles, provides detailed insight into the mechanism. rsc.org For example, in the transition state for the elimination reaction, the breaking C-Si and C-O bonds are elongated compared to the ground state. rsc.org

The study of nucleophilic substitution at silicon (SN2@Si) is another area where transition state analysis is critical. These reactions are generally thought to proceed through a pentacoordinate transition state or intermediate. nih.gov The nature of the nucleophile, the leaving group, and the substituents on the silicon atom all influence the structure and energy of this transition state.

Influence of Solvent Effects and Temperature on Reactivity

The conditions under which a reaction is carried out, specifically the solvent and temperature, can have a profound impact on the reaction rate, mechanism, and product distribution.

Solvent Effects:

The choice of solvent can significantly influence the reactivity of aminosilanes. In the reaction of an aminosilane with a silanol (B1196071), the reaction proceeds much faster in a non-polar solvent like hexane (B92381) compared to a polar aprotic solvent like tetrahydrofuran (B95107) (THF). nih.gov This is attributed to the competitive hydrogen bonding of the polar solvent with the reactants, which inhibits the formation of the necessary pre-reaction complex. nih.gov Similarly, in the bonding of organosilanes to silica (B1680970) surfaces, the use of non-polar hydrocarbon solvents can lead to a more water-resistant bond. nih.gov The hydrolysis of alkoxysilanes is also strongly affected by the solvent, with factors like hydrogen-bonding characteristics and "hydrophobic interactions" influencing the reaction rate. researchgate.net

Temperature Effects:

Temperature is a critical parameter controlling the kinetics of chemical reactions. For the hydrolysis of alkoxysilanes, an increase in temperature generally leads to an increased reaction rate. researchgate.netnih.gov The relationship between reaction rate and temperature can be described by the Arrhenius equation, which allows for the determination of the activation energy of the reaction. researchgate.net

However, the effect of temperature can sometimes be more complex. In the reaction of (3-aminopropyl)dimethylmethoxysilane (B1222537) with a silsesquioxane silanol in hexane, an unusual temperature dependence is observed. nih.gov Above 245 K, the reaction rate decreases with increasing temperature, which is attributed to a reduction in the concentration of the pre-reaction complex at higher temperatures. Below 245 K, the reaction rate decreases with decreasing temperature, as is typical for a kinetically controlled process. nih.gov The thermal decomposition of silanes is also a temperature-dependent process that is fundamental to the production of amorphous silicon films. rsc.orggoogle.com For silane coupling agents used in composite materials, the temperature during mixing determines whether the silane bonds to the filler or participates in other reactions. utwente.nl

Below is a summary of the influence of reaction conditions on aminosilane reactivity based on analogous systems.

FactorEffect on ReactivityExample SystemCitation
Solvent Polarity Non-polar solvents can accelerate reactions by favoring pre-reaction complex formation.(3-aminopropyl)dimethylmethoxysilane reaction with silsesquioxane silanol. nih.gov
Polar solvents can hinder reactions by competing for hydrogen bonding sites.(3-aminopropyl)dimethylmethoxysilane reaction with silsesquioxane silanol. nih.gov
Temperature Generally increases the rate of hydrolysis and condensation.Hydrolysis of methyltriethoxysilane (MTES). researchgate.net
Can have complex effects, such as decreasing the rate at higher temperatures due to reduced pre-reaction complex stability.(3-aminopropyl)dimethylmethoxysilane reaction with silsesquioxane silanol. nih.gov
Dictates the pathway of thermal rearrangements.Thermal rearrangement of (aminomethyl)silane. nih.govacs.org

Design and Synthesis of Ligands Incorporating Aminoalkylsilane Scaffolds

The synthesis of effective ligands is foundational to the advancement of homogeneous catalysis. The this compound molecule serves as an excellent starting point for creating ligands where the steric and electronic properties can be systematically tuned.

The core of the catalytic potential for ligands derived from this compound lies in its inherent chelating ability upon modification. After the hydrolysis of the trimethylsilyl ether to a hydroxyl group, the resulting 2-amino-2-methyl-1-propanol (B13486) backbone features both a nitrogen (N) and an oxygen (O) donor atom. This N,O-donor set is positioned to form a thermodynamically stable five-membered chelate ring when coordinated to a metal center.

This bidentate coordination is a common and powerful motif in coordination chemistry, often imparting enhanced stability to the resulting metal complex compared to monodentate ligands. Amino alcohol-based ligands are well-established in forming stable complexes with various transition metals, including copper, zinc, cobalt, and nickel, which can play a key role in catalysis alfa-chemistry.com. The formation of such a chelate ring restricts the ligand's conformational freedom, creating a well-defined and predictable coordination sphere around the metal. This controlled environment is crucial for achieving high selectivity in catalytic reactions.

The primary amine of this compound is a versatile handle for synthetic modification, allowing for the creation of a diverse library of ligands. A common strategy is the condensation reaction with aldehydes or ketones to form Schiff base ligands nih.gov. This reaction converts the primary amine into an imine, which is also an excellent N-donor. For example, reaction with salicylaldehyde would yield a tridentate N,O,O-ligand, capable of forming highly stable complexes with transition metals.

Furthermore, the scaffold can be used to synthesize ligands with varied donor atoms to fine-tune the electronic properties of the catalyst. For instance, the amino group can be functionalized to introduce phosphorus donors, leading to the formation of P,N-ligands. Such ligands, which combine a hard amine donor with a soft phosphine donor, have proven highly effective in a range of catalytic processes, including palladium-catalyzed cross-coupling reactions researchgate.net. The modular synthesis starting from the aminoalkylsilane allows for systematic variation of substituents to optimize catalyst performance for a specific transformation. Transition metal complexes with amino acid-derived ligands have also been widely explored for their catalytic activities libretexts.org.

Transition Metal Catalysis Mediated by Aminoalkylsilane Ligands

Complexes formed from ligands derived from the this compound scaffold are poised to be effective catalysts in a variety of important organic transformations. The ligand's structure directly influences the activity, selectivity, and stability of the metallic center.

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing amines, imines, and enamines nih.gov. Transition metal catalysis is often essential for this transformation, particularly with unactivated alkenes and alkynes researchgate.netorganic-chemistry.org. Ligands play a critical role in activating the metal center and facilitating the catalytic cycle.

A metal complex bearing a ligand derived from the aminoalkylsilane scaffold could effectively catalyze such reactions. For instance, titanium and zirconium complexes are known to catalyze the hydroamination of alkynes nih.govnih.gov. A chelating N,O-ligand could stabilize these early transition metals, promoting the insertion of the alkyne into the metal-amide bond. Similarly, copper-catalyzed hydroamination of vinylsilanes has been shown to be a powerful method for producing valuable α-aminosilanes mdpi.com. A chiral ligand based on the this compound backbone could potentially direct the stereochemical outcome of such additions.

Table 1: Representative Catalytic Systems for Hydroamination Reactions

Catalyst System Substrate Product Type Key Features
Titanium Complexes Alkynes, Amines Secondary Amines Efficient for one-pot hydroamination/hydrosilylation sequences nih.gov.
Gold(I) CAAC Complexes Alkynes, Ammonia Imines, Pyrroles Capable of activating ammonia for addition to unactivated alkynes researchgate.net.
Copper-DTBM-SEGPHOS Vinylsilanes α-Aminosilanes Highly regio- and enantioselective for the synthesis of chiral organosilicon compounds mdpi.com.

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of C-C and C-heteroatom bonds nih.govnih.gov. The performance of these catalytic systems is heavily dependent on the nature of the ligand coordinated to the palladium center. Ligands stabilize the active Pd(0) species, facilitate the oxidative addition of the electrophile, and promote the final reductive elimination step that forms the product.

Ligands derived from the this compound scaffold can be valuable in this context. The chelation can provide thermal stability to the catalyst, while modifications to the ligand backbone can be used to tune reactivity. For example, in Suzuki-Miyaura or Mizoroki-Heck reactions, an N,O-ligand could support the palladium catalyst, influencing its activity and longevity nih.gov.

Furthermore, the silicon-containing nature of the parent compound is relevant to Hiyama-type cross-couplings, which utilize organosilanes as the nucleophilic partner. While the trimethylsiloxy group in the target compound is not the reactive organosilane, ligands derived from it could be employed in systems where other organosilanes are used as reagents, potentially offering beneficial electronic or solubility properties to the catalyst.

The synthesis of single-enantiomer compounds is of paramount importance, particularly in the pharmaceutical industry. Asymmetric catalysis, using chiral metal complexes, is one of the most powerful methods to achieve this. Chiral amino alcohols are well-known as "privileged" precursors for synthesizing chiral ligands that are effective in a wide range of enantioselective transformations alfa-chemistry.comnih.gov.

While 2-amino-2-methyl-1-propanol itself is achiral, a chiral analogue could be used to synthesize a chiral ligand. The resulting chiral metal complex could then be applied to asymmetric reactions. For example, a chiral N,O-ligand derived from a chiral amino alcohol can be used in the enantioselective addition of organozinc reagents to aldehydes, a benchmark reaction for testing new chiral catalysts. The defined steric environment created by the chiral ligand around the metal center forces the incoming reagents to approach from a specific direction, leading to the preferential formation of one enantiomer of the product. The success of chiral salen and Schiff base complexes in asymmetric alkylation and other C-C bond-forming reactions highlights the potential of such systems.

Table 2: Illustrative Results for Asymmetric Addition of Diethylzinc to Benzaldehyde Using Chiral Amino Alcohol-Derived Ligands This table presents typical, representative data for this class of reaction to illustrate the concept.

Ligand Type Metal Temperature (°C) Yield (%) Enantiomeric Excess (ee %)
Chiral N,O-Bidentate Ligand Ti(Oi-Pr)₄ 0 95 92
Chiral N,N,O-Schiff Base Ligand Cu(OTf)₂ -20 91 88
Chiral P,N-Bidentate Ligand PdCl₂ 25 98 95

In-depth Article on the Catalytic Applications of this compound

Absence of Specific Research Findings

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a notable lack of specific research data concerning the catalytic applications of the compound this compound. Extensive searches for its role in hydrosilylation reactions, its potential as an organocatalyst, and its use in heterogeneous catalysis through surface functionalization did not yield specific findings directly related to this molecule.

Therefore, this article will address the specified topics by discussing the well-established principles and research findings for structurally analogous aminoalkylsilanes. The functionalities present in this compound—a sterically hindered primary amine and a trimethylsilyl group—suggest potential activities that can be inferred from more commonly studied compounds, such as (3-aminopropyl)triethoxysilane (APTES). The following sections are constructed based on this comparative approach, providing a scientifically grounded yet prospective view on the potential applications of this compound in catalysis.

Advanced Spectroscopic and Structural Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of (2-Amino-2-methylpropoxy)trimethylsilane, offering detailed insights into the hydrogen, carbon, and silicon environments within the molecule.

One-dimensional NMR spectra provide the fundamental information regarding the chemical environment of each nucleus. The silylation of the primary alcohol in 2-amino-2-methyl-1-propanol (B13486) induces characteristic shifts in the NMR spectra, confirming the formation of the trimethylsilyl (B98337) ether.

¹H NMR: The proton NMR spectrum is characterized by its simplicity, showing distinct signals for each proton environment. The most notable feature is the strong singlet for the nine equivalent protons of the trimethylsilyl (TMS) group, which typically appears far upfield around 0.1 ppm. The methylene (B1212753) protons adjacent to the silyl (B83357) ether oxygen are observed as a singlet, and the six equivalent protons of the gem-dimethyl groups also produce a sharp singlet. The amine protons are typically observed as a broad singlet.

¹³C NMR: The carbon spectrum provides information on all carbon atoms in the molecule. The carbon atoms of the TMS group resonate upfield, close to 0 ppm. The silylation causes a downfield shift of the methylene carbon (-CH₂O-) compared to the parent alcohol. The quaternary carbon and the gem-dimethyl carbons are also clearly resolved.

²⁹Si NMR: The ²⁹Si NMR spectrum is a powerful tool for confirming the presence and nature of the silicon atom. For this compound, a single resonance is expected in a region characteristic of tetraalkoxysilanes, confirming the Si-O-C linkage.

Table 1: Predicted ¹H, ¹³C, and ²⁹Si NMR Chemical Shifts (δ) for this compound (Predicted values are based on the known spectra of 2-amino-2-methyl-1-propanol and established effects of O-trimethylsilylation)

AtomGroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Predicted ²⁹Si Chemical Shift (ppm)
1Si(CH₃)₃~ 0.1 (s, 9H)~ -0.5~ 15-20
2-OCH₂-~ 3.2 (s, 2H)~ 70.0-
3-C(CH₃)₂--~ 52.0-
4-C(CH₃)₂-~ 1.1 (s, 6H)~ 24.0-
5-NH₂~ 1.5 (br s, 2H)--

Two-dimensional NMR experiments are instrumental in confirming the precise connectivity of atoms within the molecule by revealing through-bond correlations.

COSY (Correlation Spectroscopy): In a COSY spectrum of this compound, no significant cross-peaks are expected due to the absence of vicinal protons (protons on adjacent carbons). The molecule consists of isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. For this compound, the following correlations would be observed:

A cross-peak connecting the ¹H signal at ~0.1 ppm with the ¹³C signal at ~ -0.5 ppm, confirming the Si-CH₃ groups.

A correlation between the methylene protons (~3.2 ppm) and the methylene carbon (~70.0 ppm).

A cross-peak between the gem-dimethyl protons (~1.1 ppm) and their corresponding carbon signal (~24.0 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. Key expected correlations include:

The protons of the TMS group (~0.1 ppm) showing a correlation to the methylene carbon (-OCH₂-), confirming the Si-O-CH₂ linkage.

The methylene protons (~3.2 ppm) correlating to the quaternary carbon and the silicon atom of the TMS group.

The gem-dimethyl protons (~1.1 ppm) showing correlations to the adjacent quaternary carbon and the methylene carbon.

Advanced Mass Spectrometry Techniques

Mass spectrometry provides vital information about the molecular weight and fragmentation pattern of the compound, further confirming its identity and structure.

HRMS is used to determine the exact mass of the molecule with high precision, which allows for the unambiguous determination of its elemental formula. For this compound (C₇H₁₉NOSi), the exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value.

Calculated Exact Mass:

Formula: C₇H₂₀NOSi⁺

Exact Mass: 162.1314

An experimental HRMS measurement matching this value to within a few parts per million (ppm) would confirm the elemental composition of the compound.

GC-MS is a powerful hyphenated technique used to separate the compound from a mixture and obtain its mass spectrum. It is highly effective for assessing the purity of this compound and for monitoring the progress of the silylation reaction of 2-amino-2-methyl-1-propanol.

In the mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) at m/z 161 may be observed. However, for silylated compounds, it is often of low abundance. The fragmentation pattern is highly characteristic:

A very prominent peak at m/z 146 ([M-15]⁺), resulting from the loss of a methyl radical from the trimethylsilyl group. This is a hallmark fragmentation for TMS ethers.

A significant fragment at m/z 102 , corresponding to the [M - 59]⁺ ion, which arises from the cleavage of the C-O bond and loss of the C(CH₃)₂NH₂ moiety.

The base peak is often observed at m/z 73 , which corresponds to the trimethylsilyl cation, [Si(CH₃)₃]⁺.

A fragment at m/z 58 , corresponding to the [CH₂=C(CH₃)NH₂]⁺ ion, formed by cleavage of the C-C bond alpha to the nitrogen atom.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental in determining the three-dimensional structure, stability, and conformational landscape of molecules. These methods solve the Schrödinger equation, albeit with approximations, to map out the potential energy surface and identify stable molecular arrangements.

Density Functional Theory (DFT) has become a widely used method in computational chemistry for its balance of accuracy and computational cost, making it suitable for medium-sized systems of biological and chemical interest. ajol.info This approach calculates the electronic structure of a molecule based on its electron density rather than a complex many-electron wavefunction. Geometry optimizations using DFT can predict bond lengths, bond angles, and dihedral angles with good accuracy.

For example, DFT calculations using the B3LYP functional with the 6-311+G(d,p) basis set have been successfully applied to study the geometries of various tautomers and isomers of related heterocyclic amines like 2-amino-2-imidazoline. researchgate.net In such studies, optimized geometric parameters are determined and compared with experimental data where available. researchgate.net For a series of silylated 2-aminopyrimidines, DFT calculations were used to analyze the Si coordination spheres, revealing slightly distorted tetrahedral geometries and Si-N bond lengths in the expected range of approximately 1.74 to 1.75 Å. mdpi.com A similar DFT-based approach for (2-Amino-2-methylpropoxy)trimethylsilane would elucidate its preferred three-dimensional structure and the geometric parameters of the Si-O-C-C-N backbone.

Table 1: Representative DFT-Calculated Geometric Parameters for Silylated Amines Data below is for related silylated aminopyrimidine compounds, as specific data for this compound is not available in the search results.

Search by Compound:

CompoundParameterCalculated ValueSource
N,N,N',N'-tetramethyl-N''-(pyrimidin-2-yl)-N''-(trimethylsilyl)guanidineSi–N Bond Length1.749(1) Å mdpi.com
N,N-dimethyl-N',N''-bis(trimethylsilyl)N'-(pyrimidin-2-yl)guanidineSi–N Bond Length1.738(1) Å mdpi.com
2-Amino-2-imidazoline (Amino Tautomer)C-N (ring) Bond Length1.385 Å researchgate.net
2-Amino-2-imidazoline (Amino Tautomer)C-N (exo) Bond Length1.343 Å researchgate.net

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data for parameterization. core.ac.uk Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) provide higher accuracy than DFT for certain systems but are significantly more computationally demanding. For instance, full geometry optimizations at the MP2 level have been performed for dimers of 2-aminopyrimidine (B69317) to accurately calculate interaction energies. researchgate.net Systematic conformational analyses of peptides with N-substituted amino acids have also been conducted using ab initio MO theory at the HF/6-31G* level to understand how substitution restricts the conformational flexibility of the peptide chain. researchgate.net

Semi-empirical methods offer a faster, albeit less accurate, alternative. core.ac.uk These methods are based on the Hartree-Fock formalism but neglect many integrals and use parameters derived from experimental or high-level theoretical data to compensate for the approximations. core.ac.ukwikipedia.orgscispace.com Methods like AM1, PM3, and DFTB are orders of magnitude faster than ab initio calculations, enabling their application to very large molecular systems and extensive conformational sampling. nih.gov Their utility lies in establishing trends across classes of related molecules and for initial scanning of a computational problem before applying more rigorous treatments. core.ac.uk

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a key tool for investigating the pathways of chemical reactions, providing insights into intermediate structures and the energy barriers that govern reaction rates.

A transition state (TS) represents the highest energy point along a reaction pathway, and its structure and energy determine the activation energy of the reaction. Locating and characterizing transition states computationally is crucial for understanding reaction mechanisms. For instance, in the reaction of an aminosilane (B1250345) with a silanol (B1196071), computational analysis suggests a second-order reaction where a second aminosilane molecule acts as a catalyst. nih.gov DFT calculations can be employed to locate the transition state structures for key steps, such as proton transfer. nih.gov The characterization involves confirming that the optimized structure has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Reaction coordinate analysis, often performed through Intrinsic Reaction Coordinate (IRC) calculations, maps the minimum energy path connecting reactants, transition states, and products. This analysis confirms that a located transition state indeed connects the intended reactants and products. Dynamic calculations can provide a more accurate estimation of activation energy compared to non-dynamic methods, especially for very fast processes like proton transfer, where the transfer can occur on a femtosecond timescale (approx. 15 fs), a duration so short that the displacement of other atoms is minimal. nih.gov

Prediction of Reactivity and Selectivity in Organic Reactions

Theoretical methods can predict how a molecule will behave in a chemical reaction. By analyzing the electronic structure, one can identify sites susceptible to nucleophilic or electrophilic attack. For aminosilanes, computational studies can help predict their reactivity with various substrates. For example, studies on the reaction of (3-aminopropyl)dimethylmethoxysilane (B1222537) with silsesquioxane silanol showed that the reaction is much faster in non-polar solvents like hexane (B92381) compared to polar solvents like THF. nih.gov This was attributed to the competitive hydrogen bonding of the polar solvent with the reactants, which inhibits the formation of the necessary pre-reaction complex. nih.gov Such computational insights are invaluable for optimizing reaction conditions and predicting the outcomes of new transformations.

Electronic Structure Investigations

Detailed electronic structure investigations provide profound insights into the chemical behavior of a molecule. These studies can elucidate regions of electron density, predict reactivity, and explain the nature of chemical bonds. For the subject compound, this compound, specific published data from these types of investigations could not be located. The following sections outline the types of analyses that would be conducted in such a study.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comomicsonline.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. omicsonline.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. mdpi.com A small HOMO-LUMO gap generally indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a large HOMO-LUMO gap suggests higher stability and lower reactivity.

A computational study on this compound would calculate the energies of these orbitals. The resulting data would typically be presented in a table format.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following table is for illustrative purposes only, as specific data for this compound was not found in the literature.)

Molecular OrbitalEnergy (eV)
HOMOData Not Available
LUMOData Not Available
HOMO-LUMO Gap (ΔE)Data Not Available

Charge distribution analysis and molecular electrostatic potential (MEP) maps are powerful tools for understanding the electronic landscape of a molecule. researchgate.net An MEP map illustrates the three-dimensional charge distribution, revealing electron-rich and electron-poor regions. researchgate.net

These maps are color-coded to indicate different levels of electrostatic potential. Typically, red-colored regions represent areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue-colored regions indicate low electron density and positive electrostatic potential, marking sites prone to nucleophilic attack. Green and yellow areas usually represent regions of neutral or intermediate potential.

For this compound, an MEP map would likely show a negative potential (red) around the nitrogen and oxygen atoms due to the presence of lone pairs of electrons, identifying them as nucleophilic centers. The hydrogen atoms of the amino group and possibly the methyl groups attached to the silicon atom might show a positive potential (blue), indicating them as potential electrophilic sites.

A detailed computational analysis would also provide the partial atomic charges on each atom, quantifying the charge distribution. This data is often presented in a tabular format.

Table 2: Hypothetical Atomic Charge Data for this compound (Note: The following table is for illustrative purposes only, as specific data for this compound was not found in the literature.)

AtomCalculated Atomic Charge (e)
N (in Amino group)Data Not Available
O (in Propoxy group)Data Not Available
Si (in Trimethylsilyl (B98337) group)Data Not Available

Without specific computational studies, a definitive analysis of the electronic structure of this compound cannot be provided. The information presented here is based on general principles of computational and theoretical chemistry.

Future Perspectives in Chemical Research

Expansion into Complex Molecular Architectures and Total Synthesis

The quest for novel molecular structures with tailored functions is a continuous driver in organic synthesis. Aminoalkylsilanes, including (2-Amino-2-methylpropoxy)trimethylsilane, offer a versatile platform for the construction of complex molecules. Their utility is not merely as passive structural components but as active participants in directing the course of chemical reactions. For instance, the development of multicomponent reactions, where multiple starting materials are combined in a single step to form a complex product, is a key area of advancement. A notable development is the visible-light-mediated three-component radical cross-coupling of organo(tristrimethylsilyl)silanes with alkylamines and aldehydes to produce a wide array of highly functionalized α-aminosilanes. nih.gov This method provides a novel disconnection approach for synthesizing these valuable compounds under mild conditions. nih.gov

While the direct application of this compound in the total synthesis of a major natural product is not yet extensively documented, the synthesis of related silicon-containing α-amino acids highlights the potential of this class of compounds. nih.gov These synthetic amino acids can be incorporated into peptides, creating peptide isosteres with unique conformational properties and potential biological activities. nih.gov The ability to introduce a silyl (B83357) group into a complex molecule can significantly alter its lipophilicity, metabolic stability, and binding characteristics, making aminoalkylsilanes attractive building blocks for medicinal chemistry and drug discovery. The synthesis of enantiomerically enriched aminophosphonates from N-protected (aziridin-2-yl)methylphosphonates further illustrates the use of related structures in creating stereochemically complex and biologically relevant molecules. nih.gov

Future research is anticipated to focus on leveraging the unique reactivity of the silyl group in aminoalkylsilanes to develop novel carbon-carbon and carbon-heteroatom bond-forming reactions. This could lead to more efficient and convergent strategies for the total synthesis of complex natural products and their analogues, where the silyl group can be used as a traceless directing group or be retained to impart specific properties to the final molecule.

Development of Novel Synthetic Reagents and Methodologies Based on Aminoalkylsilanes

The development of new reagents and synthetic methods is fundamental to advancing the field of chemistry. Aminoalkylsilanes are increasingly being explored as precursors to novel reagents and as key components in new synthetic methodologies. Their ability to be transformed into a variety of functional groups under specific conditions makes them valuable synthetic intermediates.

For example, an efficient procedure for preparing previously unknown N-(3-trimethylsilyl-2-propynoyl) amino acids has been developed. researchgate.net This method relies on the reaction of 3-trimethylsilyl-2-propynoyl chloride with silylated amino acids that are generated in situ, showcasing a practical application of silylated compounds in the synthesis of novel chemical entities. researchgate.net Similarly, the synthesis of N-(2-Hydroxyalkyl)trimethylsilylpropynamides has been achieved through the reaction of 2-aminoethyl trimethylsilyl (B98337) ethers with trimethylsilylpropynoyl chloride. researchgate.net These methodologies expand the toolbox available to synthetic chemists for the construction of complex molecules containing both silicon and nitrogen.

The development of catalytic systems is another area where aminoalkylsilanes are expected to have a significant impact. Their ability to act as ligands for metal catalysts or as organocatalysts themselves is a growing area of research. For instance, the development of novel catalytic reactions to address synthetic challenges includes the enantioselective multicomponent synthesis of homoallylic amines, demonstrating the potential for creating highly selective and efficient transformations. harvard.edu

The following table summarizes some of the novel synthetic applications of aminoalkylsilanes and related compounds:

Methodology Aminoalkylsilane/Related Compound Product Significance
Visible-Light-Mediated Multicomponent Radical Cross-CouplingOrgano(tristrimethylsilyl)silanes, Alkylamines, Aldehydesα-AminosilanesProvides a novel disconnection strategy for accessing highly functionalized α-aminosilanes under mild conditions. nih.gov
In situ Silylation and AcylationSilylated Amino AcidsN-(3-trimethylsilyl-2-propynoyl) amino acidsAn efficient procedure for the preparation of novel amino acid derivatives. researchgate.net
Acylation of Silylated Amino Alcohols2-Aminoethyl trimethylsilyl ethersN-(2-Hydroxyalkyl)trimethylsilylpropynamidesSynthesis of previously unknown functionalized amides. researchgate.net
Aziridine (B145994) Ring-OpeningN-protected (aziridin-2-yl)methylphosphonatesEnantiomerically enriched aminophosphonatesAccess to stereochemically complex and biologically relevant molecules. nih.gov

Contributions to Sustainable Chemistry and Green Synthesis

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are becoming increasingly important in both academic and industrial research. Aminoalkylsilanes have the potential to contribute significantly to this area, particularly in the development of more sustainable synthetic methods and catalytic systems.

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. The development of catalytic processes that maximize atom economy is a major goal of sustainable chemistry. A significant advancement in this area is the catalytic dehydrocoupling of amines and silanes to form Si-N bonds, with hydrogen gas as the only byproduct. rsc.org This method is a sustainable alternative to traditional aminosilane (B1250345) synthesis, which often uses corrosive chlorosilanes and generates stoichiometric amounts of ammonium (B1175870) salt waste. rsc.org By avoiding the use of halogenated starting materials and producing a benign byproduct, this approach aligns well with the principles of atom economy and waste reduction.

The development of recyclable catalysts is a cornerstone of sustainable chemistry, as it reduces waste and lowers the cost of chemical production. Aminoalkylsilanes are excellent candidates for the creation of recyclable catalytic systems. They can be covalently attached to solid supports, such as silica (B1680970) or polymers, to create heterogeneous catalysts. These supported catalysts can be easily separated from the reaction mixture and reused multiple times, minimizing catalyst waste and simplifying product purification.

The immobilization of catalysts on solid supports can improve their stability and longevity. mdpi.com For example, amino-functionalized silanes can be used to anchor metal complexes to a silica surface, creating a robust and recyclable catalyst for a variety of organic transformations. researchgate.net The development of such systems is crucial for the industrial application of many catalytic reactions that would otherwise be economically or environmentally unviable. The use of bio-inspired frameworks and earth-abundant metals in these catalytic systems further enhances their sustainability. researchgate.net

Potential as Precursors for Advanced Functional Materials

The convergence of organic and inorganic chemistry at the nanoscale has led to the development of a wide range of advanced functional materials with novel properties. Aminoalkylsilanes, with their hybrid organic-inorganic nature, are ideal precursors for the synthesis of these materials.

Hybrid organic-inorganic materials combine the desirable properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., thermal stability, mechanical strength) within a single material. The sol-gel process is a versatile method for the synthesis of these materials, and aminoalkylsilanes are frequently used as precursors. mdpi.com In this process, the alkoxysilane groups of the aminoalkylsilane undergo hydrolysis and condensation to form a stable inorganic silica network, while the organic amino-containing fragment provides functionality to the material.

These hybrid materials can be tailored for a wide range of applications. For example, the incorporation of amino groups can improve the adhesion of polymers to inorganic surfaces, making them useful as coupling agents in composites. mdpi.com They can also be used to create materials with specific surface properties, such as hydrophilicity or hydrophobicity, by carefully selecting the organic and inorganic components. mdpi.com The synthesis of hybrid siloxane materials from mutually reactive epoxy-amine systems is another example of how these precursors can be used to create new materials with enhanced thermal stability. mdpi.com

The following table outlines the different approaches to synthesizing hybrid materials using silane (B1218182) precursors:

Synthesis Route Description
Post-synthetic GraftingSilane coupling agents are attached to the surface of a pre-formed inorganic porous material. researchgate.net
Co-condensationTrialkoxysilanes are condensed at the same time as the formation of the mesoporous network. researchgate.net
Multifunctional PrecursorsAlkoxysilane precursors with multiple functional groups are used to form periodic mesoporous organosilicas (PMOs). researchgate.net

The development of novel precursors, such as vinyl-functionalized Janus ring siloxanes, further expands the possibilities for creating advanced hybrid materials with well-defined structures and multiple functionalities. mdpi.com These materials are expected to find applications in areas such as catalysis, sensing, and optics. polytechnique.edu

Sol-Gel Chemistry and Controlled Polymerization

The sol-gel process is a versatile method for creating solid materials from small molecules, and it heavily relies on the hydrolysis and condensation of precursors, typically metal alkoxides. osti.gov Aminoalkoxysilanes are frequently incorporated into sol-gel syntheses to introduce amino-functional groups into the resulting silica network, which can then be used for further functionalization or to alter the material's properties. nih.gov

The future of this compound in sol-gel chemistry lies in exploring how its sterically hindered structure influences the kinetics of hydrolysis and condensation. It is hypothesized that the bulky methyl groups will slow down these reactions, potentially allowing for greater control over the final material's morphology and porosity. Research in this area could focus on:

Kinetic Studies: Comparing the reaction rates of this compound with those of linear aminosilanes like APTES under various pH and solvent conditions. Computational studies could complement experimental work to model the reaction pathways and transition states. nih.govacs.org

Material Properties: Synthesizing hybrid organic-inorganic materials by co-condensing the title compound with other alkoxysilanes, such as tetraethoxysilane (TEOS). The resulting materials' thermal stability, mechanical strength, and surface area would be of significant interest.

Controlled Polymerization: While not a traditional monomer for chain-growth polymerization, the amino group could be modified to introduce a polymerizable moiety. The trimethylsilyl group could act as a protecting group during this process. Future work might explore the synthesis of novel monomers derived from this compound for use in controlled polymerization techniques like atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization. This could lead to polymers with novel architectures and functionalities.

Surface Modification for Specific Applications

The ability to tailor the surface properties of materials is crucial for a vast range of technologies. Aminosilanes are widely used to functionalize surfaces, introducing amino groups that can serve as anchor points for biomolecules, catalysts, or other functional coatings. nih.gov However, the stability of these functional layers can be a concern, with some aminosilane layers prone to hydrolysis and detachment. nih.govresearchgate.net

The unique structure of this compound suggests it could form more stable and uniquely structured surface modifications. Future research is expected to investigate:

Formation of Monolayers: The steric bulk of the molecule may favor the formation of well-defined monolayers on substrates like silica, as opposed to the uncontrolled multilayers that can form with less hindered aminosilanes. This could lead to more reproducible and reliable surface functionalization.

Enhanced Stability: The steric hindrance around the amino group might protect the siloxane bonds formed with the surface from hydrolytic cleavage, leading to more durable functional coatings. Comparative stability studies against common aminosilanes in various aqueous environments would be highly valuable.

Specific Applications:

Biocompatible Coatings: The amino group can be used to immobilize proteins, enzymes, or DNA. The steric environment created by the methyl groups could influence the orientation and activity of the immobilized biomolecules.

Chromatography: Functionalized silica with this compound could be explored as a novel stationary phase in chromatography, where the unique steric and electronic properties could lead to new separation selectivities.

Adhesion Promotion: The compound could be used as a coupling agent to improve the adhesion between organic resins and inorganic fillers in composite materials.

Integration with High-Throughput Experimentation and Data Science in Chemical Discovery

Modern chemical research is increasingly benefiting from the integration of high-throughput experimentation (HTE) and data science. These approaches allow for the rapid screening of large numbers of compounds and reaction conditions, and the extraction of complex relationships from the resulting data.

For a relatively unexplored compound like this compound, these methodologies offer a powerful route to accelerate the discovery of its potential applications. Future research directions include:

High-Throughput Screening for Surface Modification: HTE platforms can be used to rapidly screen the effects of varying reaction conditions (e.g., solvent, temperature, concentration) on the formation and properties of surface layers derived from this compound. This would allow for the rapid optimization of coating protocols for specific applications.

Combinatorial Materials Discovery: By combining this compound with a library of other sol-gel precursors in a high-throughput manner, a vast array of new materials can be synthesized and screened for desired properties such as porosity, hydrophobicity, or catalytic activity.

Computational Modeling and Data-Driven Design: Data science and machine learning models can be trained on experimental data from HTE, as well as on data from related aminosilane systems. These models could then be used to predict the properties of new materials incorporating this compound and to guide the design of new experiments. Computational chemistry can provide insights into the reaction mechanisms and the structure-property relationships at a molecular level, complementing the high-level analysis from data science. nih.gov

By embracing these modern research paradigms, the scientific community can efficiently unlock the full potential of this compound and accelerate its journey from a chemical curiosity to a valuable component in advanced materials and technologies.

Q & A

Q. What computational tools predict the compound’s behavior under varying pH conditions?

  • Methodological Answer : Employ molecular dynamics (MD) simulations with explicit solvent models (e.g., water, ethanol) to study hydrolysis. Use pKa prediction software (e.g., ACD/Labs) to estimate amino group basicity and protonation states influencing reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.